Glycohyodeoxycholic acid
Overview
Description
Glycohyodeoxycholic acid is a bile acid, a molecule produced in the liver and stored in the gallbladder, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Bile acids are also significant for cholesterol metabolism and excretion. Glycohyodeoxycholic acid is a glycosidic conjugate, where hyodeoxycholic acid is bound to a glycine residue. This conjugation increases its solubility and functionality in the gastrointestinal tract.
Synthesis Analysis
The synthesis of bile acids and their conjugates, such as glycohyodeoxycholic acid, can be complex. In the study of bile acid metabolism, particularly for non-radioactive tracing, [24-13C] labeled bile acids have been synthesized, including hyodeoxycholic acid . The synthesis involves the use of labeled sodium cyanide for the introduction of the 13C label, with reaction intermediates characterized by infrared spectroscopy and purity confirmed by thin-layer chromatography and gas chromatography-mass spectrometry . Although the paper directly discusses hyodeoxycholic acid, it provides insight into the methods that could be applied to the synthesis of glycohyodeoxycholic acid.
Molecular Structure Analysis
The molecular structure of glycohyodeoxycholic acid includes a steroid nucleus common to all bile acids, with a side chain terminating in a carboxylic acid group. The glycine conjugation occurs at this carboxylic acid group, forming an amide bond. The specific stereochemistry of the hydroxyl groups on the steroid nucleus defines its unique properties and distinguishes it from other bile acids.
Chemical Reactions Analysis
The chemical reactions involving glycohyodeoxycholic acid primarily relate to its role in digestion, where it emulsifies fats, aiding in their breakdown and absorption. In the context of synthesis, the Koenigs-Knorr condensation reaction is a method used to synthesize glycosides, which could be applicable to the synthesis of glycohyodeoxycholic acid glycosides . This reaction involves the condensation of hydroxy esters with sugars, followed by reduction and hydrolysis steps to yield the glycoside .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycohyodeoxycholic acid are influenced by its amphipathic nature, with both hydrophilic (glycine conjugation) and hydrophobic (steroid nucleus) regions. This allows it to act as a detergent in biological systems, crucial for its role in solubilizing fats. The conjugation with glycine also affects its pKa, making it a stronger acid compared to its unconjugated form, which influences its solubility and ionization state in the gastrointestinal tract.
Scientific Research Applications
Atherosclerosis Amelioration and Gut Microbiota
Glycoursodeoxycholic Acid (GUDCA), a variant of glycohyodeoxycholic acid, has been found to ameliorate atherosclerosis. This is achieved through the reduction of oxidized low-density lipoprotein uptake and inhibition of macrophage foam cell formation, thus protecting against the progression of atherosclerosis. Moreover, GUDCA modulates gut microbiota, which is correlated with the reduction of plaque area in atherosclerosis, indicating a significant role in maintaining cholesterol homeostasis and combating chronic inflammation (Huang et al., 2021).
Hepatoprotection and Apoptosis Regulation
Glycochenodeoxycholic acid (GCDCA), a close relative of glycohyodeoxycholic acid, is studied for its role in hepatocyte protection. Tauroursodeoxycholic acid (TUDCA), another bile acid derivative, demonstrates protection against GCDCA-induced apoptosis in rat hepatocytes. This suggests the potential of these bile acids in therapeutic strategies for liver diseases by activating survival pathways and inhibiting apoptosis (Schoemaker et al., 2004).
Glycemic Markers and Diabetes
Ursodeoxycholic acid (UDCA), structurally similar to glycohyodeoxycholic acid, has shown significant reductions in fasting plasma glucose, HbA1c, and insulin concentrations in clinical trials. This suggests a positive impact on glucose homeostasis, indicating potential applications in diabetes management (Sánchez‐García et al., 2018).
Effects on Biliary Cholesterol Saturation
Research on bile acids like chenodeoxycholic acid, which is closely related to glycohyodeoxycholic acid, has revealed their impact on biliary cholesterol saturation. This is especially significant in the context of gallstone treatment, where these bile acids play a role in dissolving cholesterol gallstones (Stiehl et al., 1980).
Therapeutic Applications in Liver Diseases
Glycyrrhizin, silymarin, and ursodeoxycholic acid, related to glycohyodeoxycholic acid, are used as hepatoprotectants for various liver disorders. They regulate gene expression related to apoptosis, oxidative stress, and other pathways, suggesting their importance in liver health management (Hsiang et al., 2015).
Safety And Hazards
Future Directions
Hyocholic acid (HCA) species, including Glycohyodeoxycholic acid, have been found to be strong predictors for metabolic disorders in 5 and 10 years . They are inversely correlated with glucose levels in subjects with T2DM . They promote GLP-1 production and secretion through a distinct TGR5 and FXR signaling mechanism .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOIYSFQOFYOFZ-BRDORRHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycohyodeoxycholic acid | |
CAS RN |
13042-33-6 | |
Record name | Glycohyodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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